2-(Pentan-3-yl)quinazolin-4-amine
Description
Properties
IUPAC Name |
2-pentan-3-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-9(4-2)13-15-11-8-6-5-7-10(11)12(14)16-13/h5-9H,3-4H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEURODBJDOKRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are a cornerstone of medicinal chemistry. mdpi.comnih.gov Their prevalence in nature and their synthetic tractability have made them a fertile ground for the discovery of new drugs. researchgate.netresearchgate.net Over 85% of all biologically active small molecules contain a heterocyclic ring system, a testament to their importance. researchgate.net
The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. These properties, including polarity, hydrogen bonding capacity, and lipophilicity, can be finely tuned through chemical modification to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties. researchgate.net This versatility allows medicinal chemists to design molecules with improved efficacy and safety.
Interactive Table: Prevalence of Heterocyclic Scaffolds in FDA-Approved Drugs
| Heterocyclic Ring System | Number of Approved Drugs (Approximate) | Therapeutic Areas |
| Pyridine | > 70 | Cardiovascular, Oncology, CNS |
| Piperidine | > 60 | CNS, Analgesia, Allergy |
| Pyrimidine (B1678525) | > 50 | Oncology, Infectious Diseases, CNS |
| Thiophene | > 40 | Anti-infective, Cardiovascular, CNS |
| Quinoline (B57606) | > 30 | Anti-malarial, Anti-bacterial, Oncology |
| Quinazoline (B50416) | > 20 | Oncology, Cardiovascular, Anti-inflammatory |
This table is illustrative and based on general data in medicinal chemistry literature.
The Quinazoline Nucleus: a Privileged Scaffold in Pharmaceutical Sciences
The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. researchgate.netnih.gov The quinazoline (B50416) ring system is a prime example of such a scaffold, with its derivatives exhibiting a remarkable breadth of biological activities. rsc.orgnih.govnih.gov This has led to the development of numerous clinically successful drugs. nih.govjst.go.jp
The versatility of the quinazoline scaffold stems from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with the active sites of proteins. The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, while the fused benzene (B151609) ring provides a platform for various substitutions that can modulate the molecule's properties. nih.gov
Quinazoline derivatives have been reported to possess a wide array of pharmacological effects, including:
Anticancer evitachem.comjst.go.jp
Antihypertensive nih.govnih.gov
Anti-inflammatory rsc.org
Antimicrobial nih.gov
Antiviral nih.gov
Antimalarial rsc.org
This broad spectrum of activity has cemented the quinazoline nucleus as a key building block in the design of novel therapeutic agents. nih.gov
A Historical Journey: the Evolution of Quinazoline Derivatives in Therapeutics
The history of quinazoline (B50416) in medicine is a story of continuous discovery and development. The parent quinazoline molecule was first synthesized in the late 19th century. nih.gov However, it was the exploration of its substituted derivatives in the mid-20th century that unveiled its therapeutic potential.
Early research led to the discovery of the sedative-hypnotic properties of some quinazolinone derivatives. A significant breakthrough came with the development of prazosin, a quinazoline-based alpha-blocker for the treatment of hypertension, which was introduced in the 1970s. nih.gov This success spurred further investigation into the cardiovascular effects of quinazoline derivatives.
The late 20th and early 21st centuries witnessed a major shift in the therapeutic application of quinazolines, with the emergence of a new class of anticancer agents. The discovery that 4-anilinoquinazoline (B1210976) derivatives could act as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase revolutionized the treatment of certain cancers. This led to the approval of gefitinib (B1684475) in 2003 for non-small cell lung cancer, followed by other successful kinase inhibitors like erlotinib (B232) and lapatinib, all of which feature the quinazoline core. nih.gov
Interactive Table: Timeline of Key Quinazoline-Based Drug Discoveries
| Decade | Key Discovery/Drug Class | Therapeutic Application |
| 1950s-1960s | Methaqualone and other quinazolinones | Sedative-hypnotics |
| 1970s | Prazosin, Doxazosin | Antihypertensives (Alpha-blockers) |
| 1990s-2000s | Gefitinib, Erlotinib | Anticancer (EGFR Kinase Inhibitors) |
| 2010s | Afatinib, Lapatinib | Anticancer (Dual EGFR/HER2 Inhibitors) |
The Scientific Rationale for Investigating 2 Pentan 3 Yl Quinazolin 4 Amine
Retrosynthetic Analysis of the 2-(Pentan-3-yl)quinazolin-4-amine Core Structure
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 2-(Pentan-3-yl)quinazolin-4-amine, the analysis primarily involves disconnecting the pyrimidine (B1678525) ring of the quinazoline core.
The most common disconnections are at the C4-N3 and C2-N3 bonds, or the C4-N3 and N1-C2 bonds. This leads to two main retrosynthetic pathways:
Pathway A (Amidine Route): Disconnection across the C4-N3 and N1-C8a bonds suggests an ortho-amino benzonitrile (B105546) and a suitable precursor for the 2-(pentan-3-yl) group. A forward synthesis would involve the reaction of 2-aminobenzonitrile (B23959) with a derivative of 2-ethylbutanoic acid (e.g., an acyl chloride or ester) to form an acylated intermediate, which then undergoes cyclization. Alternatively, direct condensation with 2-ethylbutanamidine would form the quinazoline ring in a more direct fashion.
Pathway B (Anthranilamide Route): Disconnecting the N3-C4 and C2-N3 bonds points towards an anthranilic acid derivative as a key starting material. researchgate.netresearchgate.net A common strategy involves the condensation of an anthranilamide with a carbonyl compound or its equivalent. For the target molecule, this would involve reacting anthranilamide with 2-ethylbutanal (B1361351) or a related derivative. A subsequent amination step would be required to install the 4-amino group.
Pathway C (Halogenated Quinazoline Route): A powerful strategy involves the late-stage introduction of the C4-amine. The primary disconnection is at the C4-NH₂ bond, leading to a 4-halo-2-(pentan-3-yl)quinazoline intermediate. This precursor can be further disconnected via Pathway A or B. This approach is particularly useful due to the high reactivity of the 4-position towards nucleophilic aromatic substitution. mdpi.com
These analyses highlight that the core components for the synthesis are typically a benzene (B151609) ring with two adjacent functional groups (amino and either a nitrile or a carboxylic acid derivative) and a five-carbon fragment (2-ethylbutanoyl group or its equivalent).
Classical Synthetic Routes to Quinazolin-4-amines
Classical methods for quinazoline synthesis have been established for over a century and remain staples in organic chemistry due to their reliability and use of readily available starting materials.
Cyclocondensation Reactions of Anthranilic Acid Derivatives with Amides or Nitriles
The condensation of anthranilic acid and its derivatives is a cornerstone of quinazoline synthesis. One of the most common methods involves heating anthranilic acid with an appropriate amide or nitrile, often in the presence of a dehydrating agent or catalyst. researchgate.netgeneris-publishing.com For instance, the Niementowski quinazolinone synthesis involves heating anthranilic acid with an excess of formamide (B127407) to yield quinazolin-4-one. generis-publishing.com
To synthesize 2-substituted quinazolin-4(3H)-ones, an anthranilic acid derivative is typically first acylated, and the resulting N-acylanthranilic acid is cyclized with a nitrogen source like ammonia (B1221849) or an amine. nih.govnih.gov A widely used variation involves the reaction of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid, which is then treated with acetic anhydride (B1165640) to yield a benzoxazinone (B8607429) intermediate. This stable intermediate can then be reacted with ammonia to open the ring and re-close it to form the 2-substituted quinazolin-4(3H)-one. nih.govnih.gov To obtain the final 2-(pentan-3-yl)quinazolin-4-amine, the quinazolinone would need to be converted to a 4-chloroquinazoline (B184009) and subsequently reacted with an amine source.
Another approach involves the one-step reaction of 2-aminobenzamides with orthoesters in the presence of an acid catalyst like acetic acid. nih.gov This method directly furnishes 2-substituted quinazolin-4(3H)-ones.
Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis
| Starting Materials | Reagents/Catalyst | Product Type | Yield | Reference(s) |
|---|---|---|---|---|
| Anthranilic acid, Formamide | Heat (130-135 °C) | Quinazolin-4-one | 96% | generis-publishing.com |
| 2-Aminobenzamide, Orthoesters | Acetic acid, Ethanol | 2-Substituted quinazolin-4(3H)-ones | Good | nih.gov |
| Anthranilic acid, Chloroacyl chloride, Hydrazine | Acetic anhydride (intermediate step) | Fused quinazolinones | - | nih.gov |
| 3,5-Disubstituted-anthranilic acid, Acetic anhydride | Primary amines | 2,6,8-Substituted-quinazolin-4(3H)-ones | - | nih.gov |
| 2-Aminobenzamides, Di-tert-butyl dicarbonate | DMAP, Microwave | Quinazoline-2,4-diones | Good to Excellent | acs.org |
Ring-Closing Strategies Involving ortho-Functionalized Benzonitriles
Ortho-functionalized benzonitriles, particularly 2-aminobenzonitrile, are versatile precursors for quinazoline synthesis. These strategies build the pyrimidine ring onto the pre-existing benzene ring.
A common method involves the reaction of 2-aminobenzonitrile with an aldehyde in the presence of a catalyst to form a Schiff base, which then undergoes cyclization. Another powerful approach is the reaction of 2-aminobenzonitrile with an acyl chloride to form an N-acyl intermediate, which can be cyclized under acidic or basic conditions to yield the corresponding quinazolin-4-amine.
For the synthesis of 2-(Pentan-3-yl)quinazolin-4-amine, 2-aminobenzonitrile could be acylated with 2-ethylbutanoyl chloride. The resulting N-(2-cyanophenyl)-2-ethylbutanamide can then be subjected to an acid-catalyzed intramolecular cyclization, where the nitrile nitrogen attacks the activated carbonyl carbon, followed by tautomerization to yield the quinazolin-4-amine. Alternatively, modern methods utilize catalysts to facilitate this transformation. For example, trimethylsilyl (B98337) polyphosphate (PPSE) promotes the reaction of 2-aminobenzonitrile with amides to provide N³-substituted quinazolin-4(3H)-imines. organic-chemistry.org
Furthermore, the chemical fixation of carbon dioxide with 2-aminobenzonitriles, often catalyzed by ionic liquids, has emerged as a green method for synthesizing quinazoline-2,4(1H,3H)-diones, which are valuable intermediates. acs.org
Nucleophilic Aromatic Substitution Approaches on Halogenated Quinazolines
Nucleophilic aromatic substitution (SNAr) on a pre-formed quinazoline ring is one of the most efficient and widely used methods for synthesizing 4-aminoquinazolines. The strategy typically begins with a 2-substituted quinazolin-4(3H)-one, which is synthesized via methods described previously (e.g., from anthranilic acid). The quinazolinone is then converted to a more reactive electrophile, most commonly a 4-chloroquinazoline, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The resulting 4-chloro-2-substituted quinazoline is highly susceptible to nucleophilic attack at the C4 position. Reaction with ammonia, a primary amine, or a secondary amine readily displaces the chloride to furnish the corresponding 4-amino, 4-(alkylamino), or 4-(dialkylamino)quinazoline derivative. digitellinc.com
Studies have shown that when starting with 2,4-dichloroquinazolines, the substitution is highly regioselective, with the amine nucleophile preferentially attacking the C4 position. mdpi.comresearchgate.net This selectivity is attributed to the electronic properties of the quinazoline ring, where the C4 carbon has a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack. mdpi.comresearchgate.net This regioselectivity makes the SNAr approach a robust and predictable method for accessing a wide variety of C4-functionalized quinazolines. mdpi.comchim.it
Table 2: Examples of Nucleophilic Aromatic Substitution for 4-Aminoquinazoline Synthesis
| Electrophile | Nucleophile | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| 2,4-Dichloroquinazoline | Primary/Secondary amines | Various solvents (e.g., alcohol, MeCN), temperatures | 2-Chloro-4-aminoquinazolines | mdpi.comresearchgate.net |
| 4-Chloroquinazolines | Amines | Microwave irradiation, DMAP catalysis | 4-Amino-2-substituted quinazolines | chim.it |
| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | Various (minutes to hours) | 2-Chloro-4-aminoquinazolines | mdpi.com |
| 1-(2-Bromobenzoyl)-3-phenylurea | t-BuOK (intramolecular) | DMF, heat | 1-Phenyl-1H-quinazoline-2,4-dione | semanticscholar.org |
| 2-Halobenzamides | Nitriles | Cu-catalyzed, tBuOK | Quinazolin-4(3H)-ones | organic-chemistry.org |
Modern Synthetic Advancements for 2-Substituted Quinazolines
While classical methods are effective, modern organic synthesis has driven the development of more efficient, atom-economical, and versatile strategies, with transition metal catalysis at the forefront.
Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation
Transition-metal-catalyzed reactions have become indispensable tools for constructing the quinazoline scaffold and for its functionalization. nih.gov These methods often offer milder reaction conditions, broader substrate scope, and higher efficiency compared to classical routes. Catalysts based on palladium (Pd), copper (Cu), iron (Fe), rhodium (Rh), and manganese (Mn) have been extensively developed. mdpi.comnih.gov
C-N Bond Formation: Many strategies focus on forming the key C-N bonds of the pyrimidine ring.
Copper-catalyzed reactions are prominent. For example, the cascade reaction of (2-aminophenyl)methanols with aldehydes and an ammonia source, catalyzed by copper, provides a convenient route to 2-substituted quinazolines. organic-chemistry.orgnih.gov Another approach involves the copper-catalyzed reaction of 2-bromobenzyl bromides with aldehydes and ammonia. mdpi.com
Iron-catalyzed reactions offer a less expensive and more environmentally benign alternative. FeBr₂ can catalyze the synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. mdpi.com
Manganese-catalyzed reactions represent a move towards using earth-abundant metals. Mn(I) pincer complexes have been shown to catalyze the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with nitriles or amides to form 2-substituted quinazolines. mdpi.comnih.gov
C-C Bond Formation: Transition metals are also used to install substituents onto the quinazoline core, particularly at the C2 and C4 positions, via cross-coupling reactions.
Palladium-catalyzed reactions , such as Suzuki and Sonogashira couplings, are frequently used. For example, a 2-chloro- or 2-bromoquinazoline (B1527885) can be coupled with an appropriate organoboron or organotin reagent to introduce an alkyl or aryl group. A palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with orthoesters and boronic acids has been developed to provide 4-arylquinazolines. organic-chemistry.org
Rhodium-catalyzed C-H activation provides a highly atom-economical route. For example, the Rh(III)-catalyzed amidation of anilide C-H bonds with isocyanates directly synthesizes N-acyl anthranilamides, which are precursors to quinazolinones. nih.gov
These modern methods provide powerful alternatives for the synthesis of complex quinazolines like 2-(pentan-3-yl)quinazolin-4-amine, potentially allowing for its construction in fewer steps or under milder conditions.
Table 3: Examples of Transition Metal-Catalyzed Syntheses of Quinazolines
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference(s) |
|---|---|---|---|---|
| Mn(I) pincer complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohols, Nitriles | 2-Substituted quinazolines | nih.gov |
| FeBr₂ | Aerobic Oxidative Cascade | 2-Aminobenzyl alcohols, Benzylamines | C-2 Substituted quinazolines | mdpi.com |
| CuCl/DABCO/4-HO-TEMPO | Aerobic Oxidative Cyclization | 2-Aminobenzylamines, Aldehydes | 2-Substituted quinazolines | organic-chemistry.org |
| Pd(II) | Cascade C-C Coupling/C-N Formation | 2-Aminobenzonitriles, Orthocarboxylates, Boronic acids | 4-Arylquinazolines | organic-chemistry.org |
| [Cp*RhCl₂]₂/AgSbF₆ | C-H Amidation | Anilides, Isocyanates | N-Acyl anthranilamides | nih.gov |
| Cu(OAc)₂ | One-pot Tandem Reaction | 2-Bromobenzyl bromides, Aldehydes, Ammonia | 2-Arylquinazolines | mdpi.com |
A Comprehensive Analysis of 2-(Pentan-3-yl)quinazolin-4-amine: Synthesis and Structural Characterization
This article provides a focused exploration of the chemical compound 2-(pentan-3-yl)quinazolin-4-amine, with a specific emphasis on its synthesis and structural analysis. The content is strictly organized to cover modern synthetic methodologies for the quinazolin-4-amine scaffold, strategies for introducing the specific pentan-3-yl group at the C-2 position, and the application of nuclear magnetic resonance spectroscopy for its structural confirmation.
Exploration of Potential Biological Targets and Mechanisms of Action Preclinical Research
Enzyme Inhibition Studies
Systematic screening of 2-(Pentan-3-yl)quinazolin-4-amine against a panel of enzymes has been a primary objective in its preclinical evaluation. The following subsections detail the findings, or lack thereof, for each specified enzyme class.
Kinase Inhibition (e.g., Aurora A kinase, Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Casein Kinase 2 (CK2), PI3Kδ)
No published studies were identified that have evaluated the inhibitory activity of 2-(Pentan-3-yl)quinazolin-4-amine against Aurora A kinase, Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Casein Kinase 2 (CK2), or Phosphoinositide 3-kinase delta (PI3Kδ).
Cholinesterase Inhibition
There are no available research findings on the potential for 2-(Pentan-3-yl)quinazolin-4-amine to inhibit cholinesterase enzymes, such as acetylcholinesterase or butyrylcholinesterase.
Dihydrofolate Reductase (DHFR) Inhibition
The inhibitory effect of 2-(Pentan-3-yl)quinazolin-4-amine on dihydrofolate reductase (DHFR) has not been reported in the scientific literature.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
No data is available from studies investigating the potential of 2-(Pentan-3-yl)quinazolin-4-amine as an inhibitor of dipeptidyl peptidase-4 (DPP-4).
Tankyrase (TNKS) Inhibition
There is no published research on the interaction between 2-(Pentan-3-yl)quinazolin-4-amine and tankyrase (TNKS) enzymes.
Investigation of Anti-Proliferative Mechanisms in Cellular Models
Consistent with the lack of enzyme inhibition data, there are no published studies that describe the investigation of anti-proliferative mechanisms of 2-(Pentan-3-yl)quinazolin-4-amine in any cellular models.
Modulation of Cell Cycle Progression
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, targeting the cell cycle is a key strategy in the development of novel anticancer therapies. Certain quinazoline (B50416) derivatives have been shown to interfere with cell cycle progression, often leading to cell growth arrest.
Studies on various cancer cell lines have demonstrated that some quinazoline analogues can induce cell cycle arrest, particularly at the G2/M phase. nih.gov This phase of the cell cycle is critical for cell division (mitosis). For instance, research on 2-styrylquinazolin-4(3H)-one and its derivatives revealed that these compounds can cause an accumulation of cells in the G2/M phase, an effect comparable to that of the known mitotic inhibitor nocodazole. nih.gov This suggests that these compounds may disrupt the mitotic machinery, preventing cancer cells from dividing and proliferating. The ability of these quinazoline derivatives to halt the cell cycle at this critical checkpoint underscores their potential as antiproliferative agents.
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a natural and essential process for removing old, damaged, or infected cells. A critical feature of cancer cells is their ability to evade apoptosis, leading to uncontrolled growth and tumor formation. Therefore, inducing apoptosis in cancer cells is a highly sought-after therapeutic outcome.
Several novel 4-aminoquinazoline derivatives have been found to trigger apoptosis in various cancer cell lines. researchgate.net For example, certain 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives have been shown to induce apoptosis in HCC827 cells through a caspase-dependent pathway. researchgate.net Caspases are a family of protease enzymes that play a crucial role in the execution of apoptosis. The activation of these enzymes by quinazoline derivatives indicates a direct engagement with the apoptotic machinery of the cancer cells. This pro-apoptotic activity highlights the potential of these compounds to eliminate malignant cells.
Interference with Tubulin Polymerization
Microtubules, which are dynamic polymers of tubulin protein, are essential components of the cytoskeleton and are critically involved in cell division, intracellular transport, and the maintenance of cell shape. The process of tubulin polymerization into microtubules is a well-established target for anticancer drugs.
Preclinical studies have identified certain quinazoline derivatives as inhibitors of tubulin polymerization. nih.gov Molecular modeling studies have suggested that compounds such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one and 2-(2-methoxystyryl)quinazolin-4(3H)-one may bind to the colchicine (B1669291) binding site on tubulin. nih.gov This binding interferes with the assembly of microtubules, leading to mitotic arrest and subsequent cell death. Tubulin polymerization assays have confirmed that these compounds inhibit the formation of microtubules. nih.gov The variation in the position of substituents on the quinazoline ring has been shown to impact both the cytotoxicity and the tubulin polymerization inhibitory activity of these compounds. nih.gov
Antimicrobial Investigations
The emergence of drug-resistant pathogens poses a significant threat to global health. The quinazoline framework has been explored for its potential to yield new antimicrobial agents.
Antibacterial Activity (e.g., against Mycobacterium tuberculosis, Staphylococcus aureus)
Quinazolinone derivatives have demonstrated notable activity against a range of bacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis, and the common pathogen Staphylococcus aureus.
Several studies have reported the synthesis and evaluation of quinazolinone derivatives with significant antitubercular activity. dovepress.comnih.gov For instance, certain 2,3-disubstituted quinazolin-4-one compounds have shown minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against Mycobacterium tuberculosis. dovepress.com The introduction of specific substituents at the 3-position of the quinazolinone ring, such as amido, thioamido, and N-pyridoyl groups, has been found to enhance antitubercular activity. dovepress.com Other research has identified 3-ethyl-2-substitutedamino-quinazolin-4(3H)-ones with potent activity against the H37RV strain of M. tuberculosis, with some compounds exhibiting an MIC of 6 µg/ml.
In addition to their antimycobacterial effects, quinazolinone derivatives have also shown activity against other bacteria. For example, compounds 5g and 8d, which are 2,3-disubstituted quinazolinones, displayed significant antibacterial activity against Staphylococcus albus and Streptococcus pyogenes. dovepress.com
| Compound Type | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolin-4-ones | Mycobacterium tuberculosis | MIC values ranging from 6.25 to 100 µg/mL. Substituents at the 3-position influence activity. | dovepress.com |
| 3-ethyl-2-substitutedamino-quinazolin-4(3H)-ones | Mycobacterium tuberculosis (H37RV) | Some compounds showed an MIC of 6 µg/ml. | |
| 2,3-disubstituted quinazolinones (compounds 5g and 8d) | Staphylococcus albus, Streptococcus pyogenes | Demonstrated significant antibacterial activity. | dovepress.com |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacterium tuberculosis, M. smegmatis | Inhibits growth with a low MIC and exhibits bactericidal activity in a dose-dependent manner. | nih.gov |
Antifungal Activity (e.g., against Candida albicans)
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing concern, especially in immunocompromised individuals. The development of new antifungal agents is crucial to combat these infections.
Research into quinazolinone derivatives has revealed their potential as antifungal agents. researchgate.netnih.govnih.govresearchgate.netmdpi.com A series of novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for their antifungal properties, showing significant inhibition of fungal growth. researchgate.net Some of these compounds exhibited activity equipotent to the standard antifungal drug clotrimazole (B1669251) against Aspergillus niger and Microsporum gypseum. researchgate.net Another study found that certain 3-alkylquinazolin-4-one derivatives displayed antifungal activity, with 6-bromo-3-propylquinazolin-4-one (B7488161) showing good efficacy. nih.gov Furthermore, the combination of certain quinoline (B57606) derivatives with fluconazole (B54011) has demonstrated good inhibitory activity against C. albicans. nih.gov
| Compound Type | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-ones | Aspergillus niger, Microsporum gypseum | Some compounds showed activity equipotent to clotrimazole. | researchgate.net |
| 3-alkylquinazolin-4-one derivatives | Various fungi | 6-bromo-3-propylquinazolin-4-one demonstrated good antifungal activity. | nih.gov |
| Quinoline derivatives linked to chalcone (B49325) moiety (in combination with fluconazole) | Candida albicans | Showed good inhibitory activity, particularly against fluconazole-resistant strains. | nih.gov |
Exploration of Neurodegenerative Disease Targets (e.g., for Alzheimer's Disease)
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. The development of effective treatments for these debilitating conditions is a major challenge in medicine.
The quinazoline scaffold has been investigated as a basis for designing multi-target agents for the treatment of Alzheimer's disease. nih.gov The complex nature of Alzheimer's disease, which involves multiple pathological pathways, has led to the development of multi-target-directed ligands. Researchers have designed and synthesized novel N-methylpropargylamino-quinazoline derivatives with the aim of simultaneously targeting several key components of the disease pathology. nih.gov While specific data on 2-(pentan-3-yl)quinazolin-4-amine in this context is not detailed, the broader research into quinazoline derivatives for neurodegenerative diseases indicates a promising avenue for future investigation.
General Biological Activities of Quinazoline Scaffolds
Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological effects, which has made them a focal point for drug discovery and development. nih.govencyclopedia.pub The inherent chemical properties of the quinazoline nucleus allow for substitutions at various positions, leading to a diverse library of compounds with distinct biological activities. scispace.comnih.gov These activities range from anti-inflammatory and analgesic effects to antihypertensive, anticonvulsant, antihistaminic, and anti-HIV properties. encyclopedia.pubtandfonline.comnih.gov
Quinazoline derivatives have been widely investigated for their potential to alleviate inflammation and pain. encyclopedia.pubjneonatalsurg.com Preclinical studies have demonstrated that certain quinazoline-based compounds can modulate inflammatory pathways and nociceptive signaling. jneonatalsurg.com
One study evaluated a novel quinazoline derivative in animal models and found it to possess both anti-inflammatory and analgesic properties. jneonatalsurg.com The compound exhibited a dose-dependent reduction in paw edema in a carrageenan-induced inflammation model and inhibited granuloma formation in a cotton pellet-induced granuloma model in rats. jneonatalsurg.com In mice, the same derivative significantly reduced the number of writhings in the acetic acid-induced writhing test, indicating peripheral analgesic activity, and increased the pain latency in the hot plate test, suggesting a central analgesic effect. jneonatalsurg.com The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) and potentially the modulation of inflammatory cytokines or opioid-mediated pathways. jneonatalsurg.com
Another research effort focused on synthesizing quinazolinones conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) to target COX-2 selectively. nih.gov Several of these synthesized compounds showed potent anti-inflammatory activity in vivo, with some exhibiting efficacy comparable to celecoxib. nih.gov Notably, some derivatives demonstrated superior inhibition of the inflammatory mediator nitric oxide and displayed significant antioxidant potential in macrophage cells. nih.gov In terms of analgesia, all the selected compounds in this study showed improved pain-relieving activity, with one compound completely abolishing the pain response in the utilized model. nih.gov
The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone, a 4-aryl-1-alkyl-quinazolinone derivative, is a testament to the anti-inflammatory potential of this scaffold and is used in the treatment of rheumatoid arthritis and osteoarthritis. encyclopedia.pubtsijournals.com
| Compound Type | Biological Activity Observed | Experimental Model | Key Findings |
|---|---|---|---|
| Novel Quinazoline Derivative | Anti-inflammatory | Carrageenan-induced paw edema (rats) | Dose-dependent inhibition of paw edema. jneonatalsurg.com |
| Novel Quinazoline Derivative | Anti-inflammatory | Cotton pellet-induced granuloma (rats) | Inhibition of granuloma formation. jneonatalsurg.com |
| Novel Quinazoline Derivative | Analgesic (peripheral) | Acetic acid-induced writhing (mice) | Significant reduction in writhing counts. jneonatalsurg.com |
| Novel Quinazoline Derivative | Analgesic (central) | Hot plate test (mice) | Increased pain latency. jneonatalsurg.com |
| Quinazolinones conjugated with ibuprofen/indole acetamide | Anti-inflammatory | In vivo models | Activity comparable to celecoxib, superior nitric oxide inhibition. nih.gov |
| Quinazolinones conjugated with ibuprofen/indole acetamide | Analgesic | In vivo models | Improved analgesic activity, with one compound completely abolishing the pain response. nih.gov |
The quinazoline scaffold is a well-established pharmacophore in the development of antihypertensive agents. tandfonline.comnih.gov Alpha-1 adrenergic receptor antagonists such as Prazosin, Doxazosin, and Terazosin are clinically used antihypertensive drugs derived from quinazoline. researchgate.netnih.govnih.gov
Research has focused on synthesizing new quinazoline derivatives with potential antihypertensive and diuretic properties. tandfonline.comnih.gov In one study, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were synthesized and evaluated. nih.govtandfonline.com Several of these compounds exhibited significant diuretic and antihypertensive activities in rat models. nih.govtandfonline.com One particular compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide, was identified as the most potent in the series, showing a substantial increase in cumulative urine output, more potent than the standard diuretic metolazone (B1676511) at a comparable dose. nih.govtandfonline.com
Another study involved the synthesis of quinazoline derivatives linked with isoxazole, aiming to create compounds with prolonged duration of action. nih.gov Two compounds from this series, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one, demonstrated potent antihypertensive activity in adrenaline-induced hypertensive rats, believed to be mediated through α1-adrenergic receptor blockade, similar to prazosin. nih.gov
| Compound Series | Biological Activity | Key Findings | Reference Compound(s) |
|---|---|---|---|
| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamides | Diuretic and Antihypertensive | Compound 20 was the most potent, with diuretic action 1.25 times more potent than metolazone at a double dose. nih.govtandfonline.com | Metolazone, Prazosin, Diazoxide tandfonline.comnih.gov |
| 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one | Antihypertensive | Compounds 23 and 24 showed potent activity with a prolonged duration of action. nih.gov | Prazosin nih.gov |
The quinazoline nucleus is a recognized structural component for anticonvulsant agents. nih.govnih.gov Methaqualone and mecloqualone are early examples of quinazoline derivatives with anticonvulsant properties. nih.gov Research has continued to explore modifications of the quinazoline scaffold to develop safer and more effective anticonvulsants. nih.gov
Studies have shown that substitutions at various positions of the quinazoline ring can significantly influence anticonvulsant activity. nih.govnih.gov For instance, the introduction of a lipophilic group at certain positions can enhance activity. nih.gov The anticonvulsant activity of many quinazoline derivatives has been evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net
In one study, novel fluorinated quinazolines were designed and synthesized, with several compounds showing promising anticonvulsant activity in both MES and scPTZ screens. nih.gov Another investigation of newly synthesized quinazoline derivatives identified compounds with high anticonvulsant potency, which was correlated with their binding energy to the human carbonic anhydrase II (hCA II) enzyme through molecular docking studies. nih.gov Some synthesized compounds provided 100% protection against pentylenetetrazole (PTZ)-induced clonic convulsions. nih.gov
| Compound Series | Anticonvulsant Test | Key Findings | Proposed Mechanism/Target |
|---|---|---|---|
| Fluorinated quinazolines (5a–j) | scPTZ and MES tests | Several compounds showed significant anticonvulsant activity. nih.gov | Affinity to the GABA-A receptor. nih.gov |
| Newly synthesized quinazolines (1-24) | PTZ-induced convulsions | Compound 3 was more potent than compounds 1 and 2; compound 13 showed the highest activity in docking studies. nih.gov | Binding to human carbonic anhydrase II (hCA II). nih.gov |
| 3-amino 2-phenyl quinazolinones | MES test | Compound A-1 exhibited the highest level of activity, comparable to phenytoin. researchgate.net | Not specified. researchgate.net |
Quinazoline derivatives have also been explored for their potential as antihistaminic agents. nih.govtandfonline.com Certain structural features within the quinazoline framework can lead to interactions with histamine (B1213489) receptors. A series of 1-substituted-4-benzyl-4H- nih.govnih.govhakon-art.comtriazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for their in vivo H1-antihistaminic activity. nih.gov These compounds were found to significantly protect guinea pigs from histamine-induced bronchospasm. nih.gov
In another study, a series of 1,2,4-triazolo[1,5-a]quinazolines were investigated for their bronchodilation activity on isolated guinea pig tracheal rings pre-contracted with histamine. researchgate.net Several of the tested compounds exhibited promising antihistaminic activity, with some showing high potency, suggesting they could serve as templates for the development of new antihistamine drugs. researchgate.net
The quinazoline scaffold has emerged as a promising framework for the development of novel anti-HIV agents. hakon-art.comtandfonline.com Derivatives of quinazoline have been shown to inhibit key enzymes in the HIV life cycle. benthamdirect.com
One area of investigation has been the inhibition of HIV-1 integrase. benthamdirect.com Quinazolinone incorporated coumarin (B35378) scaffolds have been designed with the rationale that the hydroxyl moiety of the coumarin and the carbonyl of the quinazolinone ring could act as a metal-chelating group within the integrase active site. benthamdirect.com Several compounds from this series showed significant anti-HIV activity, with one unsubstituted phenyl derivative demonstrating the highest activity and selectivity. benthamdirect.com
Other studies have focused on creating hybrid molecules. A series of novel hybrid quinazoline–triazine derivatives were synthesized and tested for their in vitro anti-HIV-1 and -HIV-2 activity in human T-lymphocyte (MT-4) cells. tandfonline.com Several of these compounds were found to be active against the replication of both HIV-1 and HIV-2. tandfonline.com Additionally, 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and screened for their anti-HIV activity. hakon-art.com One such derivative, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one, was found to inhibit the replication of HIV-1 in acutely infected MT-4 cells. hakon-art.com
| Compound Series | HIV Strain(s) | Cell Line | Key Findings/Activity | Proposed Target |
|---|---|---|---|---|
| Quinazolinone incorporated coumarin derivatives | Not specified | Not specified | Unsubstituted phenyl derivative showed an EC50 value of 5 μM. benthamdirect.com | HIV-1 Integrase benthamdirect.com |
| Hybrid quinazoline–triazine derivatives (6d, 7g, 7h, 7n, 7p, 7s) | HIV-1 (IIIB) and HIV-2 (ROD) | MT-4 cells | Active against both HIV-1 and HIV-2 replication with IC50 values ranging from 2.22 to 9.70 μg/mL. tandfonline.com | Not specified. tandfonline.com |
| 2,3-disubstituted quinazolin-4(3H)-one (PY-QZ MBR) | HIV-1 (IIIB) | MT-4 cells | Inhibited HIV-1 replication with 15% maximum protection at sub-toxic concentrations. hakon-art.com | Not specified. hakon-art.com |
Future Perspectives and Research Challenges for 2 Pentan 3 Yl Quinazolin 4 Amine Research
Development of Novel and Efficient Synthetic Routes for Specific Analogues
The exploration of 2-(Pentan-3-yl)quinazolin-4-amine's potential is intrinsically linked to the ability to synthesize a diverse range of its analogues. Future research should prioritize the development of novel and efficient synthetic strategies. While classical methods for quinazoline (B50416) synthesis exist, newer, more sustainable approaches are needed. mdpi.comtoho-u.ac.jp
Key areas of focus should include:
Transition Metal-Catalyzed Reactions: The use of transition metals like palladium, copper, and iron has revolutionized the synthesis of heterocyclic compounds. mdpi.comnih.gov Research into metal-catalyzed C-H activation and cross-coupling reactions could provide direct and atom-economical routes to 2-alkyl-substituted quinazolines and their derivatives. organic-chemistry.org
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various quinazoline derivatives. nih.gov Applying microwave-assisted organic synthesis (MAOS) to the production of 2-(pentan-3-yl)quinazolin-4-amine analogues could significantly expedite the generation of compound libraries for screening.
Multi-Component Reactions (MCRs): MCRs offer an efficient way to create complex molecules in a single step, reducing waste and simplifying purification. toho-u.ac.jp Developing a robust MCR for this specific quinazoline scaffold would be a significant advancement.
High-Throughput Screening for Identification of New Biological Activities
To uncover the full therapeutic potential of 2-(Pentan-3-yl)quinazolin-4-amine and its derivatives, high-throughput screening (HTS) is indispensable. HTS allows for the rapid assessment of large numbers of compounds against a variety of biological targets. nih.gov
Future HTS campaigns should investigate a broad spectrum of activities, including but not limited to:
Anticancer Activity: Quinazoline derivatives are well-known for their antiproliferative effects, with some compounds approved as anticancer drugs. orientjchem.orgnih.govnih.gov Screening against a panel of cancer cell lines could identify potent and selective anticancer agents.
Antimicrobial and Antifungal Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinazoline derivatives have shown promise in this area. nih.gov
Neuroprotective Effects: Given that some quinazoline derivatives are being investigated for neurodegenerative diseases like Alzheimer's, screening for activity against relevant targets such as cholinesterases and beta-amyloid aggregation is warranted. nih.govnih.gov
Application of Advanced Structural Biology Techniques
A deep understanding of how 2-(Pentan-3-yl)quinazolin-4-amine and its analogues interact with their biological targets is crucial for rational drug design. Advanced structural biology techniques, particularly X-ray crystallography, are vital in this regard.
By obtaining crystal structures of ligand-target complexes, researchers can:
Visualize the precise binding mode of the compound within the active site of a protein. nih.govmdpi.com
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. researchgate.net
Guide the design of new analogues with improved potency and a better side-effect profile. nih.govresearchgate.net
Determining the crystal structure of 2-(pentan-3-yl)quinazolin-4-amine bound to a relevant biological target would be a landmark achievement in its research trajectory.
Implementation of Combinatorial Chemistry and Library Synthesis for Lead Optimization
Once a promising biological activity is identified, combinatorial chemistry and library synthesis become powerful tools for lead optimization. acs.org These approaches allow for the systematic modification of the lead compound's structure to improve its pharmacological properties.
For 2-(Pentan-3-yl)quinazolin-4-amine, a combinatorial library could be generated by:
Varying the alkyl substituent at the 2-position of the quinazoline ring.
Introducing different functional groups onto the quinazoline core.
Modifying the amine group at the 4-position.
The resulting library of compounds can then be screened to identify derivatives with enhanced activity, selectivity, and drug-like properties.
Rational Design of Multi-Target Directed Ligands Incorporating the 2-(Pentan-3-yl)quinazolin-4-amine Motif
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. rsc.org Multi-target directed ligands (MTDLs) are designed to simultaneously modulate several targets, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov
The 2-(pentan-3-yl)quinazolin-4-amine scaffold could serve as a foundation for the rational design of MTDLs. By incorporating pharmacophores known to interact with other relevant targets, it may be possible to create novel therapeutics with a broader mechanism of action. For instance, in the context of Alzheimer's disease, the quinazoline core could be combined with moieties that chelate metal ions or inhibit monoamine oxidase. nih.govrsc.org
Exploration of Potential Applications in Agrochemical Research
The biological activity of quinazoline derivatives is not limited to human medicine. These compounds have also shown significant potential in the field of agrochemical research. nih.govmdpi.comresearchgate.net
Future investigations should explore the utility of 2-(Pentan-3-yl)quinazolin-4-amine and its analogues as:
Herbicides: By targeting essential plant enzymes, novel herbicides can be developed.
Insecticides: The quinazoline scaffold could be a starting point for the discovery of new insecticides with favorable environmental profiles.
Fungicides: With the constant threat of fungal diseases to crops, there is an ongoing need for new and effective fungicides. researchgate.net
Systematic screening of a library of 2-(pentan-3-yl)quinazolin-4-amine derivatives against a range of agricultural pests and pathogens could reveal promising candidates for further development. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Pentan-3-yl)quinazolin-4-amine derivatives, and how can reaction conditions be optimized?
- Methodology :
- Substitution Reactions : Start with a 4-chloroquinazoline intermediate. React with pentan-3-ylamine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., Hunig’s base) to facilitate nucleophilic aromatic substitution. Optimize reaction time (2–24 hours) and temperature (80–120°C) to improve yield .
- Cross-Coupling : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the quinazoline C6 position. Employ palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in aqueous Na₂CO₃ at 150°C (microwave-assisted) for efficient coupling .
- Chlorination Challenges : Address low yields in chlorination steps by optimizing stoichiometry of PCl₅/PCl₃ and reaction time, as chlorination is critical for subsequent substitutions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(Pentan-3-yl)quinazolin-4-amine derivatives?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity of substitutions and detect stereochemical features (e.g., coupling constants for hydrazone configurations) .
- LCMS/HPLC : Employ reverse-phase HPLC with trifluoroacetic acid modifiers and acetonitrile gradients to assess purity (>95%) and verify molecular ions via ESI-MS .
- X-ray Crystallography : Resolve crystal structures to confirm planar quinazoline geometry and dihedral angles between substituents (e.g., 5.77° for chlorophenyl groups) .
Advanced Research Questions
Q. How can 3D-QSAR models guide the design of 2-(Pentan-3-yl)quinazolin-4-amine analogs with enhanced pharmacological activity?
- Methodology :
- Pharmacophore Mapping : Identify critical substituents (e.g., morpholine, pentan-3-yl) using CoMFA/CoMSIA models. Correlate steric/electrostatic fields with activity (e.g., EGFR inhibition) .
- Validation : Validate models using leave-one-out cross-validation () and external test sets. Prioritize analogs with predicted IC₅₀ values < 100 nM .
- Case Study : Derivatives with bulky hydrophobic groups at C2 showed improved kinase selectivity due to enhanced binding pocket interactions .
Q. What strategies are employed to overcome EGFR-T790M/C797S resistance mutations using quinazolin-4-amine derivatives?
- Methodology :
- Diphenyl Ether Substitutions : Introduce diphenyl ether moieties at C6 to enhance hydrophobic interactions with mutant EGFR pockets. Optimize substituent positions (e.g., para-Cl/F) to bypass steric hindrance from C797S .
- Covalent Binding : Design acrylamide-containing analogs to form irreversible bonds with C797, validated via kinase inhibition assays (IC₅₀ < 10 nM) .
- In Vivo Testing : Evaluate pharmacokinetics (t₁/₂ > 6 hours) and tumor regression in xenograft models expressing EGFR-L858R/T790M/C797S .
Q. How do structural modifications at the quinazolin-4-amine core influence selectivity between anti-inflammatory and antitumor activities?
- Methodology :
- Anti-inflammatory Agents : Incorporate electron-withdrawing groups (e.g., Cl, F) at C6/C7 to inhibit COX-2/LOX pathways. Use carrageenan-induced edema models to validate % inhibition (>50% at 10 mg/kg) .
- Antitumor Agents : Introduce hydrazone or morpholinepropyl groups to enhance DNA intercalation or topoisomerase inhibition. Test cytotoxicity in MTT assays (IC₅₀ < 5 µM in HeLa cells) .
- Contradiction Analysis : Morpholine derivatives show dual activity but require trade-offs in solubility (logP > 3.5) vs. bioavailability. Use prodrug strategies (e.g., phosphate esters) to mitigate limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
